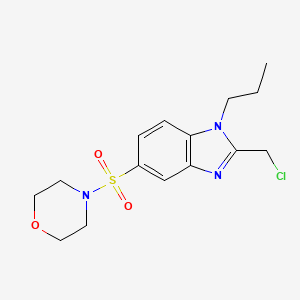
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole
描述
2-(Chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole (CMMS-PBD) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and is synthesized from a variety of starting materials. CMMS-PBD is used as a reagent in organic synthesis and has also been studied for its potential applications in drug discovery, biochemistry, and physiology.
作用机制
The mechanism of action of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is not yet fully understood. However, it is believed to act as an inhibitor of enzyme activity, as well as a binder of proteins and other molecules. It is thought to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. Additionally, this compound has been shown to bind to other molecules, such as DNA and RNA, which could potentially be used to target specific molecules for therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to various proteins and other molecules, which could potentially lead to a variety of biochemical and physiological effects. Additionally, this compound has been studied for its potential to act as an inhibitor of enzyme activity, which could lead to a variety of biochemical and physiological effects.
实验室实验的优点和局限性
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it is important to note that this compound is a relatively new compound and its effects are not yet fully understood, so there are some limitations to its use in laboratory experiments.
未来方向
The potential future directions for 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug discovery and biochemistry. Furthermore, this compound could be studied for its potential to act as an inhibitor of enzyme activity and its ability to bind to various proteins and other molecules. Finally, this compound could be studied for its potential to be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
合成方法
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole can be synthesized via two main methods. The first method is a direct reaction between chloromethyl morpholine-4-sulfonyl chloride (CMMSCl) and 1-propyl-1H-1,3-benzodiazole (PBD). This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The second method is a two-step reaction that involves the reaction of 1-chloro-4-morpholine-4-sulfonyl chloride (CMMSCl) with 1-chloro-1H-1,3-benzodiazole (ClPBD) to form a chloromethyl-substituted intermediate, which is then reacted with 1-propyl-1H-1,3-benzodiazole (PBD) to form this compound.
科学研究应用
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential applications in scientific research, particularly in drug discovery and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Additionally, it has been studied for its potential to act as an inhibitor of enzyme activity, as well as its ability to bind to various proteins and other molecules.
属性
IUPAC Name |
4-[2-(chloromethyl)-1-propylbenzimidazol-5-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-5-19-14-4-3-12(10-13(14)17-15(19)11-16)23(20,21)18-6-8-22-9-7-18/h3-4,10H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCQYFBMOJOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160244 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851175-90-1 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
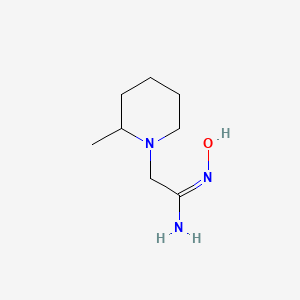
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
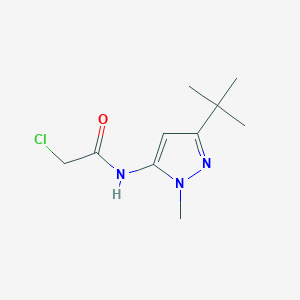
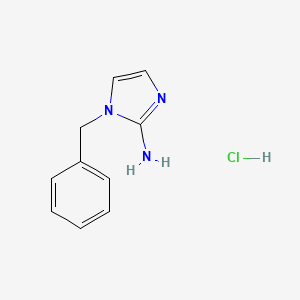

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)
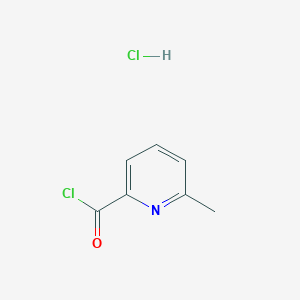
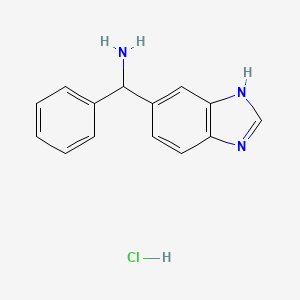
![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
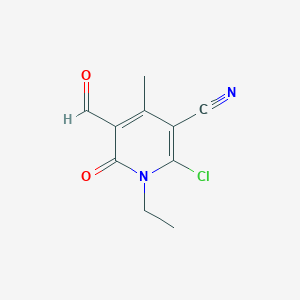
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)
